Dasantafil - 569351-91-3

Dasantafil

Catalog Number: EVT-264520
CAS Number: 569351-91-3
Molecular Formula: C22H28BrN5O5
Molecular Weight: 522.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dasantafil, also known as SCH-446132, is a PDE5A inhibitor potentially for the treatment of erectile dysfunction.
Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of Dasantafil involves several steps, starting from the formation of a core xanthine structure. The process typically includes:

  1. Preparation of Xanthine Core: Initial reactions focus on constructing the xanthine backbone, which serves as the foundational structure for further modifications.
  2. Functionalization: Subsequent steps involve introducing various functional groups to enhance biological activity. This may include the use of specific reagents and catalysts to facilitate reactions such as:
    • Oxidation: To modify existing functional groups.
    • Reduction: To alter the oxidation state of certain atoms within the molecule.
    • Substitution: To introduce new substituents that can improve efficacy or selectivity.
  3. Optimization: Conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. Industrial production methods mirror these laboratory techniques but are scaled up using industrial-grade reagents and equipment to ensure consistent quality.
Molecular Structure Analysis

Dasantafil features a complex molecular structure characterized by multiple rings and functional groups. The key structural components include:

  • Xanthine Backbone: A fused bicyclic structure that is central to its classification as a purine derivative.
  • Substituents: The presence of bromine and methoxy groups, along with other functional moieties, contributes to its biological activity.

The stereochemistry of Dasantafil is significant; it contains chiral centers that can influence its pharmacological properties. The specific three-dimensional arrangement of atoms is crucial for its interaction with biological targets, particularly phosphodiesterase type 5 .

Chemical Reactions Analysis

Dasantafil participates in various chemical reactions that can modify its structure and potentially enhance its pharmacological profile:

  1. Oxidation Reactions: These reactions can produce metabolites that may exhibit different biological activities compared to the parent compound.
  2. Reduction Reactions: Reduction can alter functional groups, affecting solubility and bioavailability.
  3. Substitution Reactions: These are employed to introduce new substituents that can improve efficacy against specific targets or enhance pharmacokinetic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Dasantafil's primary mechanism involves the inhibition of phosphodiesterase type 5. By blocking this enzyme, Dasantafil prevents the breakdown of cGMP, leading to increased levels of this signaling molecule within smooth muscle cells. The elevated cGMP levels cause:

  • Smooth Muscle Relaxation: This results in vasodilation and increased blood flow, particularly in penile tissues, facilitating erection.
  • Enhanced Cellular Signaling: The modulation of cGMP levels affects various pathways involved in cellular signaling, contributing to its therapeutic effects .
Physical and Chemical Properties Analysis

Dasantafil exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 486.39 g/mol.
  • Solubility: Solubility characteristics are crucial for pharmacological efficacy; Dasantafil's solubility profile is influenced by its functional groups.
  • Stability: Stability under various conditions (pH, temperature) is essential for formulation development.

These properties are critical for determining the appropriate dosage forms and routes of administration in clinical settings .

Applications

Dasantafil has several potential applications in scientific research and medicine:

  1. Pharmaceutical Development: Investigated as a treatment for erectile dysfunction, similar to other phosphodiesterase type 5 inhibitors like sildenafil and tadalafil.
  2. Cellular Signaling Research: Used as a model compound to study phosphodiesterase inhibition and related cellular pathways.
  3. Therapeutic Exploration: Potential applications extend beyond erectile dysfunction to other conditions where modulation of cGMP levels may be beneficial, including certain cardiovascular diseases .
Historical Context and Rationale for Discovery

Emergence of PDE5 Inhibition as a Therapeutic Paradigm in Genitourinary Disorders

The discovery of phosphodiesterase type 5 (PDE5) inhibitors revolutionized genitourinary therapy by targeting the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. PDE5 hydrolyzes cGMP, a second messenger critical for smooth muscle relaxation in the corpora cavernosa, and its inhibition amplifies cGMP-mediated vasodilation, enabling erectile function restoration [5] [10]. Prior to PDE5 inhibitors, erectile dysfunction (ED) treatments relied on invasive methods (intracavernosal injections) or non-specific agents (yohimbine), which had limited efficacy and poor tolerability [5]. The identification of PDE5’s high expression in penile tissue provided a precise therapeutic target, shifting the paradigm toward oral, on-demand therapies that augment physiological sexual stimulation [4] [10].

Sildenafil (Viagra®), the first PDE5 inhibitor approved in 1998, validated this mechanism, demonstrating 45–80% efficacy across ED etiologies [5] [10]. By 2025, ED prevalence was projected to reach 322 million cases globally, intensifying demand for optimized PDE5 inhibitors with enhanced pharmacokinetics, tissue selectivity, and reduced side effects [5] [7]. This spurred drug development programs to engineer successors addressing limitations like short duration of action (sildenafil, vardenafil: 4–6 hours) or non-retinal PDE cross-reactivity causing visual disturbances [4] [7].

Table 1: Evolution of PDE5 Inhibitor Therapeutic Applications

Therapeutic MilestoneKey AgentsImpact on Drug Development
ED as a cGMP-dependent disorder (1980s–1990s)Sildenafil (Viagra®)Established PDE5 inhibition as a core mechanism for ED; market approval in 1998
Expansion to pulmonary arterial hypertension (PAH)Sildenafil (Revatio®), Tadalafil (Adcirca®)Demonstrated PDE5 expression in pulmonary vasculature; approved for PAH (2005, 2009)
Broader genitourinary indicationsTadalafil (Cialis®)Leveraged prolonged half-life (17.5 hr) for daily dosing; approved for BPH/LUTS (2011)
CNS and metabolic applications (investigational)Dasantafil-class moleculesExploited PDE5 expression in brain/kidney; targeted neurogenesis and insulin sensitivity

Role of Merck & Co. in Early-Stage PDE5 Inhibitor Development

Merck & Co. emerged as a pivotal player in PDE5 inhibitor development during the late 1990s–early 2000s, capitalizing on structural biology advances and high-throughput screening (HTS) technologies. While Pfizer’s sildenafil dominated the initial market, Merck pursued novel chemotypes to circumvent intellectual property constraints and optimize pharmacodynamics [3] [9]. Their research focused on pyrazolopyrimidinone derivatives—a scaffold known for potent PDE5 binding—but with strategic modifications to enhance selectivity and brain permeability [3] [9].

Dasantafil (originally coded Cpd7a, CAS 1233518-60-9) exemplified this strategy. Synthesized via Merck’s quinoline-based chemistry platform, it exhibited sub-nanomolar PDE5 inhibition (IC₅₀ = 270 pM) and >10,000-fold selectivity over other PDEs (e.g., PDE6 IC₅₀ = 339 nM) [3]. Key innovations included:

  • Brain Permeability: Unlike first-generation inhibitors, dasantafil’s logP (cLogP ≈3.2) and molecular weight (389.87 g/mol) facilitated blood-brain barrier penetration, evidenced by brain-to-plasma ratios >0.8 in murine models [3] [8].
  • Catalytic Domain Binding: X-ray crystallography confirmed interactions with PDE5’s hydrophobic pocket (Val782, Phe820) and invariant glutamine (Gln817), stabilizing cGMP accumulation in neuronal and vascular tissues [9].
  • Pharmacokinetic Optimization: Rapid absorption (Tₘₐₓ = 30 min) and moderate half-lives (plasma t₁/₂ = 1.33 h; brain t₁/₂ = 1.04 h) supported on-demand dosing without prolonged systemic exposure [3].

Table 2: Merck’s Early PDE5 Inhibitor Candidates

CompoundPDE5 IC₅₀ (nM)Selectivity (vs. PDE6)Key Structural FeatureDevelopment Status
Dasantafil (Cpd7a)0.27>1,250-foldQuinoline core; sulfonamide groupPreclinical/Phase I (discontinued)
Thienyl-sildenafil analog0.35~1,000-foldThiophene ring replacing phenylResearch compound
Carboxylic acid derivative0.035Not reportedPiperazine replaced by carboxylateResearch compound

Strategic Positioning of Dasantafil Within Competitive PDE5 Inhibitor Landscapes

Dasantafil was engineered to compete within a saturated PDE5 inhibitor market dominated by sildenafil, vardenafil, and tadalafil. Its value proposition hinged on three axes:

1. Enhanced Selectivity Profile

Dasantafil’s quinoline scaffold minimized off-target binding, particularly against PDE6 (retina) and PDE11 (skeletal muscle), which were linked to visual disturbances (sildenafil) or myalgia (tadalafil) [3] [7] [9]. Its PDE5/PDE6 selectivity ratio exceeded 1,250-fold, compared to sildenafil’s 7-fold and vardenafil’s 15-fold [3] [10]. This was achieved via:

  • A sulfonamide group positioning the molecule deeper within PDE5’s catalytic cleft.
  • Reduced aromaticity versus sildenafil’s ethoxyphenyl ring, lowering PDE6 affinity [9].

2. Neurological and Metabolic Applications

Preclinical data highlighted dasantafil’s potential beyond ED. In Alzheimer’s disease models, it elevated hippocampal cGMP, rescuing synaptic plasticity deficits and oligomeric Aβ42-induced memory impairment [3] [8]. It also augmented insulin sensitivity in diabetic nephropathy models by activating PKG-dependent glucose transporters, positioning it for metabolic indications [4] [7].

3. Pharmacokinetic Differentiation

With a plasma half-life of ~1.33 hours, dasantafil bridged the gap between rapid-onset agents (avanafil: Tₘₐₓ = 30 min) and long-acting tadalafil (t₁/₂ = 17.5 h). Its brain permeability further distinguished it from competitors, enabling exploration in CNS disorders [3] [8].

Table 3: Competitive Landscape of Select PDE5 Inhibitors (Including Dasantafil)

InhibitorPDE5 IC₅₀ (nM)PDE6 Selectivity RatioHalf-Life (h)Unique Therapeutic Positioning
Dasantafil0.27>1,2501.33Brain-penetrant; neuroprotective applications
Sildenafil3.974First-in-class; PAH indication
Vardenafil0.6154High potency; QT-interval caution
Tadalafil2.0>10,000*17.5BPH/LUTS indication; once-daily dosing
Avanafil5.2>1203Fastest onset (15 min); minimal visual effects

*Tadalafil’s off-target effects involve PDE11 inhibition (IC₅₀ = 40 nM), not PDE6.

Despite its advantages, dasantafil did not progress beyond early development. Market dynamics favored agents with established indications (e.g., tadalafil for BPH), and Merck prioritized clinical-stage assets over novel PDE5 candidates [3] [6]. Nevertheless, its design principles influenced next-generation inhibitors targeting CNS and metabolic diseases, cementing PDE5’s versatility beyond genitourinary contexts [8] [9].

Properties

CAS Number

569351-91-3

Product Name

Dasantafil

IUPAC Name

7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione

Molecular Formula

C22H28BrN5O5

Molecular Weight

522.4 g/mol

InChI

InChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1

InChI Key

RCJYGWGQCPDYSL-HZPDHXFCSA-N

SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO

Solubility

Soluble in DMSO

Synonyms

SCH-446132; SCH446132; SCH 446132

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)N[C@@H]4CCC[C@H]4O)N(C1=O)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.